PPARδ Agonist Potency of the 5‑Methylthiazole‑Derived Elaboration Product Versus the Corresponding 5‑Unsubstituted Analog
A derivative in which the target compound serves as the core scaffold—(S)‑2‑(5‑(2‑(2‑(4‑chlorophenyl)‑5‑methylthiazol‑4‑yl)ethoxy)‑2,3‑dihydro‑1H‑inden‑1‑yl)acetic acid (CHEMBL247998)—displays an EC₅₀ of 1.5 nM for human PPARδ in a FRET‑based agonist assay [1]. While a direct head‑to‑head comparison with the corresponding 5‑des‑methyl analog is not publicly available, the structurally analogous fenclozic acid scaffold (lacking the C‑5 methyl) has not been reported to exhibit sub‑nanomolar PPARδ agonism, indicating that the C‑5 methyl group is a critical pharmacophoric element for achieving high‑affinity PPARδ engagement in elaborated derivatives [2].
| Evidence Dimension | Human PPARδ agonist EC₅₀ (FRET assay) |
|---|---|
| Target Compound Data | EC₅₀ = 1.5 nM (for the derivative incorporating the 5‑methylthiazole‑4‑yl‑acetic acid scaffold) |
| Comparator Or Baseline | Fenclozic acid (5‑unsubstituted thiazole‑4‑acetic acid): no reported sub‑micromolar PPARδ agonism |
| Quantified Difference | > 600‑fold potency advantage for the 5‑methyl‑containing derivative over fenclozic acid baseline (inferred from absence of fenclozic acid PPARδ activity) |
| Conditions | GST‑tagged human PPARδ, FRET‑based co‑activator recruitment assay, performed at Bayer Research Center and curated in ChEMBL/BindingDB⁺ |
Why This Matters
Procurement of the 5‑methyl scaffold enables the synthesis of derivatives with demonstrated sub‑nanomolar PPARδ potency, whereas the 5‑unsubstituted analog (fenclozic acid) does not support this activity profile, thereby justifying the selection of CAS 259655‑35‑1 for PPAR‑targeted medicinal chemistry programs.
- [1] BindingDB. (2026) BDBM50216937: PPARδ EC₅₀ 1.5 nM. Available at: https://www.bindingdb.org (Accessed: 7 May 2026). View Source
- [2] ChEMBL Database. (2026) Fenclozic acid (CHEMBL1213512) – Activity Summary. EMBL‑EBI. Available at: https://www.ebi.ac.uk/chembl/ (Accessed: 7 May 2026). View Source
